molecular formula C9H9BrFN B13042995 (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine

Cat. No.: B13042995
M. Wt: 230.08 g/mol
InChI Key: DTPFZNXMTXNKDN-VIFPVBQESA-N
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Description

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.

    Formation of Prop-2-EN-1-amine: The prop-2-en-1-amine moiety is then attached to the substituted phenyl ring through a series of reactions, which may include amination and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the double bond or the amine group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Bromo-4-fluorophenyl)prop-2-EN-1-amine: Similar structure but with a different fluorine position.

    (S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine: Chlorine substituted instead of bromine.

    (S)-1-(2-Bromo-5-chlorophenyl)prop-2-EN-1-amine: Chlorine substituted instead of fluorine.

Uniqueness

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can lead to distinct interactions with other molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1S)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

DTPFZNXMTXNKDN-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=C(C=CC(=C1)F)Br)N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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